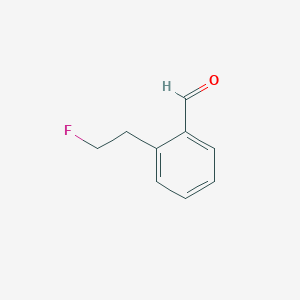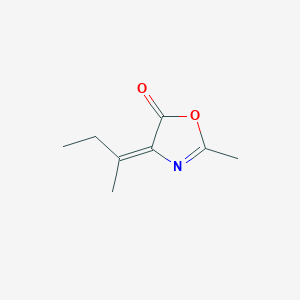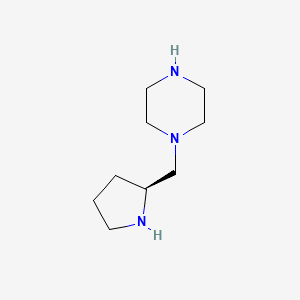
(S)-1-(Pyrrolidin-2-ylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(Pyrrolidin-2-ylmethyl)piperazine is a chiral compound that features a pyrrolidine ring attached to a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The stereochemistry of the compound, denoted by the (S)-configuration, plays a crucial role in its biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and piperazine.
Reaction Conditions: The reaction is often carried out in the presence of a base, such as sodium hydride, to deprotonate the pyrrolidine, followed by nucleophilic substitution with piperazine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of flow chemistry allows for better control over reaction conditions and can lead to more efficient production processes .
化学反応の分析
Types of Reactions: (S)-1-(Pyrrolidin-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
科学的研究の応用
(S)-1-(Pyrrolidin-2-ylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
作用機序
The mechanism of action of (S)-1-(Pyrrolidin-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s (S)-configuration allows it to fit into the receptor binding sites, modulating the activity of neurotransmitters and exerting its pharmacological effects. The exact pathways involved may include modulation of dopamine and serotonin receptors, contributing to its potential therapeutic effects .
類似化合物との比較
®-1-(Pyrrolidin-2-ylmethyl)piperazine: The enantiomer of the compound, which may have different pharmacological properties.
1-(Pyrrolidin-2-ylmethyl)piperidine: A structurally similar compound with a piperidine ring instead of piperazine.
1-(Pyrrolidin-2-ylmethyl)morpholine: Another analog with a morpholine ring.
Uniqueness: (S)-1-(Pyrrolidin-2-ylmethyl)piperazine is unique due to its specific stereochemistry, which can significantly influence its biological activity and receptor binding affinity. This makes it a valuable compound for studying the effects of chirality on pharmacological properties .
特性
分子式 |
C9H19N3 |
|---|---|
分子量 |
169.27 g/mol |
IUPAC名 |
1-[[(2S)-pyrrolidin-2-yl]methyl]piperazine |
InChI |
InChI=1S/C9H19N3/c1-2-9(11-3-1)8-12-6-4-10-5-7-12/h9-11H,1-8H2/t9-/m0/s1 |
InChIキー |
IRZMKEGAPVIEMC-VIFPVBQESA-N |
異性体SMILES |
C1C[C@H](NC1)CN2CCNCC2 |
正規SMILES |
C1CC(NC1)CN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


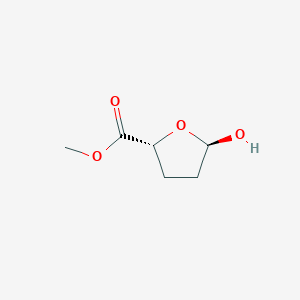

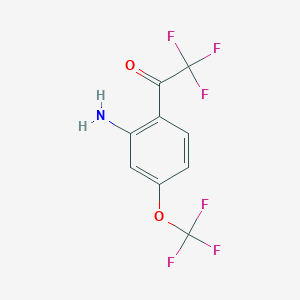
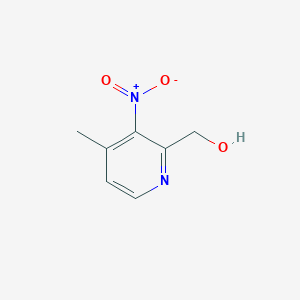
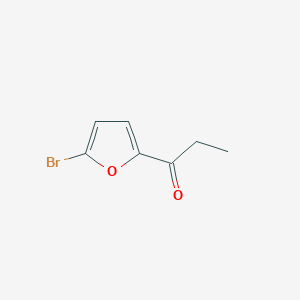

![1-(7-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862471.png)
![2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12862496.png)
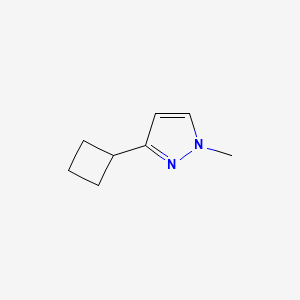
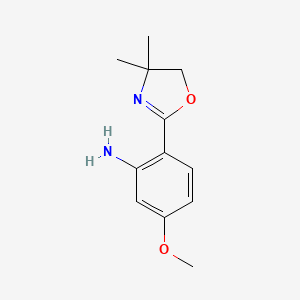
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12862521.png)
